molecular formula C12H15BrFNO2 B8013283 tert-butyl N-[3-(bromomethyl)-4-fluorophenyl]carbamate

tert-butyl N-[3-(bromomethyl)-4-fluorophenyl]carbamate

Cat. No.: B8013283
M. Wt: 304.15 g/mol
InChI Key: KDJWWRAOVNWVNR-UHFFFAOYSA-N
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Description

tert-Butyl N-[3-(bromomethyl)-4-fluorophenyl]carbamate: is a chemical compound with the molecular formula C12H16BrNO2 . It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine. The compound is characterized by the presence of a tert-butyl group, a bromomethyl group, and a fluorophenyl group, which contribute to its unique reactivity and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(bromomethyl)-4-fluorophenyl]carbamate typically involves the reaction of tert-butyl carbamate with 3-(bromomethyl)-4-fluoroaniline. The reaction is carried out under controlled conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[3-(bromomethyl)-4-fluorophenyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[3-(bromomethyl)-4-fluorophenyl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms .

Biology: The compound has applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with specific biological targets makes it useful in the design of bioactive molecules .

Medicine: In medicine, this compound is explored for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs, particularly those targeting specific enzymes or receptors .

Industry: Industrially, the compound is used in the production of specialty chemicals and pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-butyl N-[3-(bromomethyl)-4-fluorophenyl]carbamate involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

  • tert-Butyl 4-(bromomethyl)phenylcarbamate
  • tert-Butyl N-(3-bromopropyl)carbamate
  • tert-Butyl bromoacetate

Comparison: Compared to similar compounds, tert-butyl N-[3-(bromomethyl)-4-fluorophenyl]carbamate is unique due to the presence of the fluorophenyl group. This group enhances its reactivity and binding affinity, making it more effective in certain applications. Additionally, the combination of the bromomethyl and fluorophenyl groups provides a distinct reactivity pattern that is not observed in other similar compounds .

Properties

IUPAC Name

tert-butyl N-[3-(bromomethyl)-4-fluorophenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrFNO2/c1-12(2,3)17-11(16)15-9-4-5-10(14)8(6-9)7-13/h4-6H,7H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDJWWRAOVNWVNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)F)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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